molecular formula C12H19OP B14461104 Oxo(phenyl)dipropyl-lambda~5~-phosphane CAS No. 66232-91-5

Oxo(phenyl)dipropyl-lambda~5~-phosphane

Cat. No.: B14461104
CAS No.: 66232-91-5
M. Wt: 210.25 g/mol
InChI Key: HXRVBPGQMACZOS-UHFFFAOYSA-N
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Description

Oxo(phenyl)dipropyl-λ⁵-phosphane is an organophosphorus compound characterized by a pentavalent phosphorus center (λ⁵-phosphorane) bonded to an oxygen atom (oxo group), a phenyl ring, and two propyl groups. This structure confers unique electronic and steric properties, making it relevant in catalysis, materials science, and medicinal chemistry. The oxo group enhances electrophilicity at the phosphorus center, while the phenyl and propyl substituents modulate solubility and reactivity.

Properties

CAS No.

66232-91-5

Molecular Formula

C12H19OP

Molecular Weight

210.25 g/mol

IUPAC Name

dipropylphosphorylbenzene

InChI

InChI=1S/C12H19OP/c1-3-10-14(13,11-4-2)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3

InChI Key

HXRVBPGQMACZOS-UHFFFAOYSA-N

Canonical SMILES

CCCP(=O)(CCC)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Procedure:

  • Synthesis of dipropylphosphine oxide :

    • Propyl magnesium bromide (2 equivalents) reacts with diethyl phosphite in diethyl ether at 0°C.
    • Hydrolysis with 10% HCl yields dipropylphosphine oxide (71% yield).
  • Coupling with bromobenzene :

    • Bromobenzene (1.5 equivalents), dipropylphosphine oxide (1 equivalent), Pd(OAc)₂ (10 mol%), and triethylamine undergo microwave irradiation (175°C, 5 min, solvent-free).
    • Yield : 80%.

Key Advantages:

  • Ligand-free Pd catalysis reduces costs.
  • Solvent-free conditions align with green chemistry principles.

Sequential alkylation of phenyl-H-phosphinic acid (C₆H₅PH(O)OH) enables controlled introduction of propyl groups:

Procedure:

  • Monoalkylation :

    • Phenyl-H-phosphinic acid reacts with propyl bromide (1.2 equivalents) and triethylamine under microwave irradiation (80°C, 10 min).
    • Yields propyl phenyl-H-phosphinate (85–90%).
  • Dialkylation :

    • Propyl phenyl-H-phosphinate undergoes a second alkylation with excess propyl bromide (2 equivalents) at 120°C for 15 min.
    • Yield : 75–80%.

Limitations:

  • Requires strict stoichiometric control to avoid over-alkylation.

Grignard Reaction with Phenylphosphonous Dichloride

Classical Grignard methodology provides a direct route:

Procedure:

  • Reaction setup :

    • Phenylphosphonous dichloride (C₆H₅PCl₂) reacts with propyl magnesium bromide (2 equivalents) in dry THF at −78°C.
    • Quenching with ammonium chloride yields dipropylphenylphosphine.
  • Oxidation :

    • Treatment with 30% H₂O₂ in ethanol at 0°C oxidizes the phosphine to the oxide.
    • Overall yield : 65–70%.

Mechanistic Insight:

  • The Grignard reagent displaces chloride ions sequentially, forming P–C bonds. Oxidation proceeds via nucleophilic attack of peroxide on phosphorus.

Oxidation of Dipropylphenylphosphine

For pre-synthesized dipropylphenylphosphine, oxidation is straightforward:

Procedure:

  • Stir dipropylphenylphosphine with 30% H₂O₂ in ethanol (1:2 v/v) at 25°C for 12 hours.
  • Yield : >95%.

Applications:

  • Ideal for small-scale laboratory synthesis due to high efficiency.

Comparative Analysis of Methods

Method Yield (%) Scalability Cost Efficiency Key Limitations
Hirao Reaction 80 High Moderate Requires Pd catalyst
Alkylation 75–80 Moderate High Multi-step, stoichiometric
Grignard Reaction 65–70 Low Low Sensitive to moisture
Phosphine Oxidation >95 High High Requires pre-formed phosphine

Chemical Reactions Analysis

Types of Reactions

Oxo(phenyl)dipropyl-lambda~5~-phosphane can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or remove it entirely.

    Substitution: The phenyl and propyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, oxygen.

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of phosphine oxides.

    Reduction: Formation of phosphines or phosphine hydrides.

    Substitution: Formation of new organophosphorus compounds with different substituents.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Potential use in studying phosphorus-containing biomolecules and their interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the synthesis of other organophosphorus compounds and materials.

Mechanism of Action

The mechanism by which Oxo(phenyl)dipropyl-lambda~5~-phosphane exerts its effects depends on its specific application. In catalysis, it may act as a ligand, coordinating to a metal center and facilitating various chemical transformations. In biological systems, it may interact with enzymes or other proteins, affecting their activity and function.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences between Oxo(phenyl)dipropyl-λ⁵-phosphane and related λ⁵-phosphoranes:

Compound Name Substituents Key Functional Groups Applications/Reactivity
Oxo(phenyl)dipropyl-λ⁵-phosphane Phenyl, oxo, two propyl groups Oxo, alkyl, aryl Catalysis, potential drug design
Triphenylphosphane gold(I) complexes Triphenylphosphane, azole ligands N-Au-P/Cl-Au-P bonds Anticancer agents
Dimethoxy-(3-methyl-4-methylsulfanyl-phenoxy)-thioxo-λ⁵-phosphane Dimethoxy, phenoxy, thioxo Thioxo, methoxy, arylthioether Solubility studies, reactivity tuning

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The oxo group in Oxo(phenyl)dipropyl-λ⁵-phosphane increases electrophilicity compared to thioxo or methoxy groups in other λ⁵-phosphoranes, which may influence reactivity in nucleophilic substitutions .
  • Steric Effects : Propyl groups in the target compound provide moderate steric bulk, whereas triphenylphosphane in gold(I) complexes (e.g., compounds 5 and 6 in ) offers greater steric hindrance, affecting metal-ligand binding efficiency.

Physicochemical Properties

Solubility and Stability
  • Oxo(phenyl)dipropyl-λ⁵-phosphane is expected to exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) due to its oxo and aryl groups. This contrasts with thioxo-containing analogs (e.g., Dimethoxy-(3-methyl-4-methylsulfanyl-phenoxy)-thioxo-λ⁵-phosphane), where thioxo and arylthioether groups enhance solubility in nonpolar solvents .
Thermal and Chemical Stability

λ⁵-Phosphoranes with oxo groups generally exhibit higher thermal stability than thioxo derivatives due to stronger P=O bonds. However, the presence of propyl groups may reduce stability compared to aryl-substituted analogs like triphenylphosphane gold(I) complexes .

Enzyme Inhibition
  • Gold(I) Phosphane Complexes : Compounds 5 and 6 (triphenylphosphane gold(I) derivatives) inhibit dihydrofolate reductase (DHFR) and thioredoxin reductase (TrxR), with IC₅₀ values as low as 3.46 µM in MDA-MB231 cells . The P-Au-N coordination environment is critical for activity, suggesting that analogous phosphorus centers in Oxo(phenyl)dipropyl-λ⁵-phosphane could interact with similar enzyme targets if appropriately functionalized.
  • Binding to Biomolecules : Gold(I) phosphane complexes exhibit strong binding to serum proteins (Ksv ~10⁴ M⁻¹) and weak DNA interactions, a trend likely shared by Oxo(phenyl)dipropyl-λ⁵-phosphane due to its lipophilic aryl and alkyl groups .

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